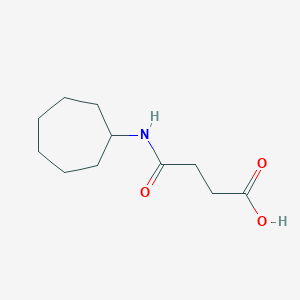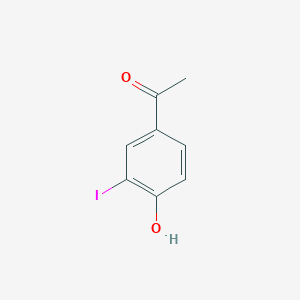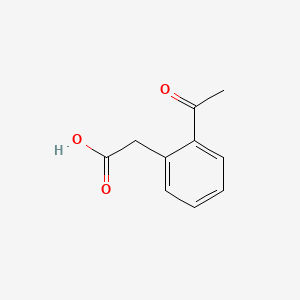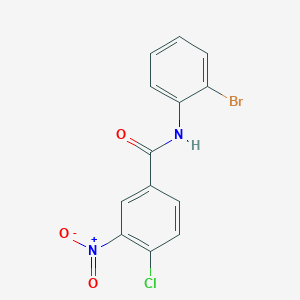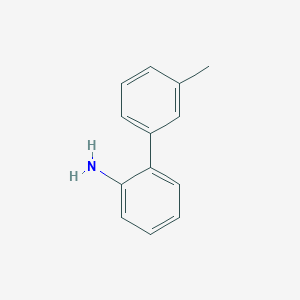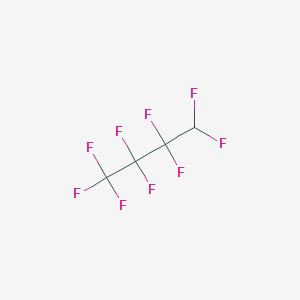
1,1,1,2,2,3,3,4,4-Nonafluorobutane
Vue d'ensemble
Description
Applications De Recherche Scientifique
1H-NONAFLUOROBUTANE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxicity.
Industry: Utilized in the production of refrigerants, aerosol propellants, and other industrial chemicals
Mécanisme D'action
Target of Action
1,1,1,2,2,3,3,4,4-Nonafluorobutane, also known as Nonafluorobutanesulfonyl fluoride (NfF), is a versatile compound in organic synthesis . It primarily targets alcohols, including phenols, to yield nonafluorobutanesulfonate esters (nonaflates) .
Mode of Action
NfF interacts with its targets (alcohols and phenols) through a process known as sulfonylation . This interaction results in the formation of nonaflates, which are intermediates with strong electron-withdrawing perfluorinated alkyl substituents .
Biochemical Pathways
The biochemical pathways affected by NfF primarily involve the conversion of alcohols and phenols into nonaflates . These nonaflates can then be used as electrophiles in several palladium-catalyzed cross-coupling reactions and in Buchwald-Hartwig amination .
Pharmacokinetics
It is known that nff is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these characteristics.
Result of Action
The result of NfF’s action is the formation of nonaflates from alcohols and phenols . These nonaflates are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination .
Action Environment
The action of NfF can be influenced by environmental factors. For instance, NfF is sensitive to moisture and should be stored in a dry, dark place . Additionally, NfF is hygroscopic, meaning it readily absorbs moisture from the environment . This could potentially affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
1,1,1,2,2,3,3,4,4-Nonafluorobutane plays a significant role in biochemical reactions due to its high stability and resistance to hydrolysis. It interacts with various enzymes and proteins, primarily through non-covalent interactions. For instance, it can act as an electrophile in palladium-catalyzed cross-coupling reactions, where it interacts with nucleophiles such as amines, phenoxides, and enolates . These interactions are crucial for the synthesis of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific proteins and enzymes, thereby modulating their activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, it acts as a sulfonylating agent, generating intermediates with strong withdrawing perfluorinated alkyl substituents . These intermediates can inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade easily, maintaining its activity over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can lead to toxic effects, including cellular damage and disruption of metabolic pathways. These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . For instance, it can be metabolized by enzymes involved in the synthesis of sulfonamides and nonaflates, leading to changes in the levels of these metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. For example, it can be transported to specific cellular compartments where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating enzyme activity and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-NONAFLUOROBUTANE can be synthesized from perfluorobutyl iodide. The reaction involves the use of sodium methylate under irradiation conditions . The yield of this reaction is approximately 93% .
Industrial Production Methods: Industrial production of 1H-NONAFLUOROBUTANE typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-NONAFLUOROBUTANE primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions are facilitated by the high electronegativity of fluorine, which makes the carbon-fluorine bond highly reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions with 1H-NONAFLUOROBUTANE include sodium methylate and other nucleophiles. The reactions are typically carried out under irradiation or other energy-intensive conditions to break the strong carbon-fluorine bonds .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nucleophiles can lead to the formation of various substituted fluorocarbons .
Comparaison Avec Des Composés Similaires
- 1H-Perfluorobutane
- Perfluorobutyl iodide
- Nonafluorobutane-1-sulfonic acid
- Perfluoro-1-octanesulfonyl fluoride
Uniqueness: 1H-NONAFLUOROBUTANE is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and reactivity. Compared to other similar compounds, it offers a balance of non-toxicity and high reactivity, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIKDIHRRLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CF2H, C4HF9 | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379700 | |
| Record name | 1H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-17-7 | |
| Record name | 1H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate](/img/structure/B1607548.png)
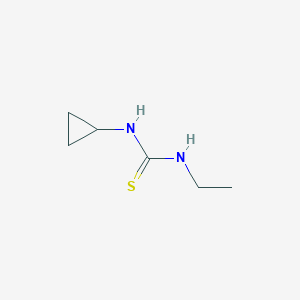
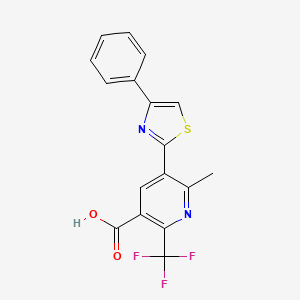
![(4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl)(2-Thienyl)Methanone](/img/structure/B1607551.png)


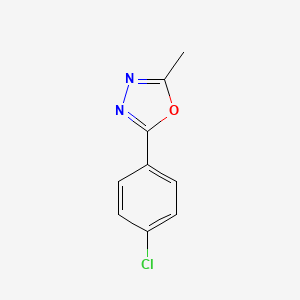
![1-(4-Ethoxyphenyl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B1607557.png)
